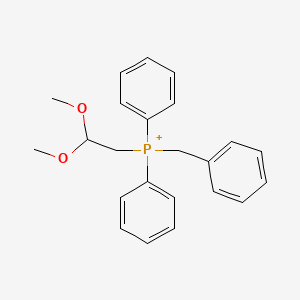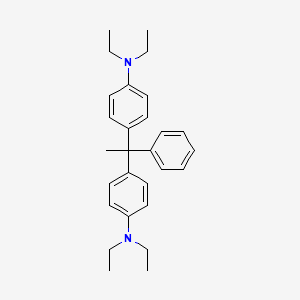
3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)- is a synthetic organic compound belonging to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of p-chlorophenyl and morpholinoethyl groups in its structure suggests potential interactions with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of p-Chlorophenyl Groups: This step may involve electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Attachment of the Morpholinoethyl Group: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced via alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the pyridazinone ring or the chlorophenyl groups, potentially leading to dechlorination.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to dechlorinated derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)- would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The exact pathways would depend on the biological context and the specific activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3(2H)-Pyridazinone, 4,6-diphenyl-2-(2-morpholinoethyl)
- 3(2H)-Pyridazinone, 4,6-bis(p-methylphenyl)-2-(2-morpholinoethyl)
- 3(2H)-Pyridazinone, 4,6-bis(p-fluorophenyl)-2-(2-morpholinoethyl)
Uniqueness
The presence of p-chlorophenyl groups in 3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)- may confer unique properties such as increased lipophilicity, which could affect its biological activity and pharmacokinetics compared to similar compounds.
Propriétés
Numéro CAS |
23338-52-5 |
|---|---|
Formule moléculaire |
C22H21Cl2N3O2 |
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
4,6-bis(4-chlorophenyl)-2-(2-morpholin-4-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C22H21Cl2N3O2/c23-18-5-1-16(2-6-18)20-15-21(17-3-7-19(24)8-4-17)25-27(22(20)28)10-9-26-11-13-29-14-12-26/h1-8,15H,9-14H2 |
Clé InChI |
QTLVHDSYOYSDPA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


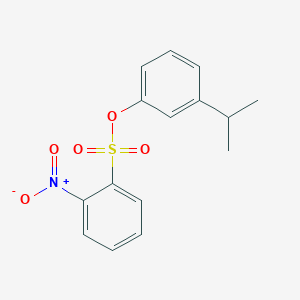
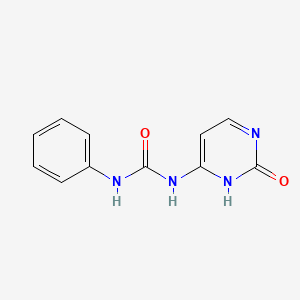
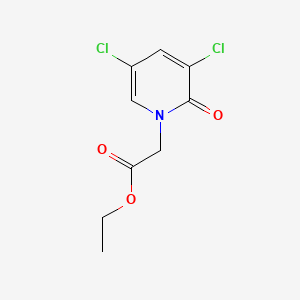


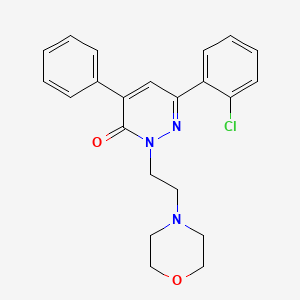
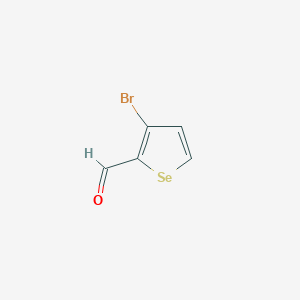
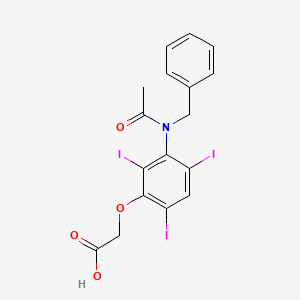

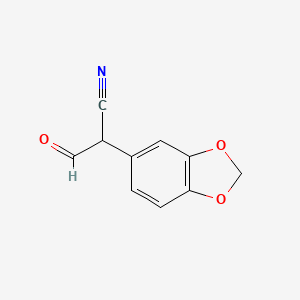
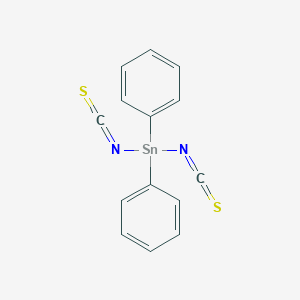
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
